Tetraoctylphosphonium bromide
Overview
Description
Tetraoctylphosphonium bromide is a phosphonium salt with a long alkyl chain, which is part of a broader class of tetraalkylphosphonium compounds. These compounds are known for their applications in various chemical processes, including catalysis and inhibition of crystal growth in hydrates. While the specific compound tetraoctylphosphonium bromide is not directly studied in the provided papers, related tetraalkylphosphonium bromides have been investigated for their unique properties and potential applications in different fields, such as gas capture technologies, refrigeration, and electrochemistry .
Synthesis Analysis
The synthesis of tetraalkylphosphonium salts can be achieved through various methods. For instance, functionalized tetraarylphosphonium salts have been synthesized using a palladium-catalyzed coupling reaction between aryl halides and triphenylphosphine, which could be adapted for the synthesis of tetraoctylphosphonium bromide by choosing appropriate starting materials . Additionally, the synthesis of tetrakis(alkylamino)phosphonium compounds has been described, providing insights into the synthesis of related phosphonium salts10.
Molecular Structure Analysis
The molecular structure of tetraalkylphosphonium bromides has been characterized through techniques such as single-crystal X-ray diffraction. For example, the crystal structure analysis of tetra-n-butylphosphonium bromide hydrate revealed an orthorhombic structure with specific cage formations that could accommodate small gas molecules . This information can be extrapolated to understand the potential molecular structure of tetraoctylphosphonium bromide, which would likely feature a similar phosphonium core with longer alkyl chains.
Chemical Reactions Analysis
Tetraalkylphosphonium bromides have been shown to participate in various chemical reactions. For instance, tetrabutylphosphonium bromide has been used as a catalyst for the dehydration of diols to dienes, which suggests that tetraoctylphosphonium bromide could also act as a catalyst in similar reactions . Moreover, tetraalkylphosphonium salts have been used as inhibitors of crystal growth in hydrates, indicating their potential role in controlling crystallization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylphosphonium bromides have been extensively studied. For example, the thermodynamic properties of ionic semiclathrate hydrate formed with tetrabutylphosphonium bromide have been measured, providing insights into the phase behavior and dissociation enthalpies of these compounds . Additionally, the electrochemistry of fullerene C60 embedded in a gel-like membrane of tetraoctylphosphonium bromide has been investigated, demonstrating the formation of various reduced states of C60, which highlights the unique electrochemical properties of these phosphonium salts .
Scientific Research Applications
Electrochemistry in Aqueous Solutions
Tetraoctylphosphonium bromide (TOPB) has been found to form a gel-like membrane on electrodes in aqueous systems, providing stable electrochemistry. This property enables the formation of various reduced states of fullerene C60, such as C60−, C602−, and C603−, which are significant in electrochemical applications (Nakanishi et al., 2000).
Hydrate Crystal Growth Inhibition
TOPB and other tetraalkylphosphonium bromide salts have shown superior performance as inhibitors of tetrahydrofuran (THF) hydrate crystal growth compared to their tetraalkylammonium counterparts. This finding suggests their potential as effective low-dosage hydrate inhibitors in various applications, including kinetic hydrate inhibitor formulations or as anti-agglomerants (Kelland et al., 2013).
Ionic Liquid Applications
As a viscous ionic liquid at room temperature, TOPB can be used in modified electrodes for voltammetry studies. It shows unique properties, such as protecting highly reactive reduced species from interaction with water and influencing redox properties by the ions in the aqueous phase, suggesting applications in electroanalytical chemistry (Nassi et al., 2011).
Degradation and Radionuclide Solubility
The degradation behavior of tetraphenylphosphonium bromide, a related compound, under alkaline conditions and its impact on the solubility of various radionuclides like europium, iodine, nickel, technetium(VII), and uranium(VI) is crucial in waste management, particularly in radioactive waste repositories (Aldridge et al., 2007).
CO2 Capture
TOPB semiclathrate hydrate has been studied for its potential in CO2 capture from simulated shale gas. The research suggests that TOPB could be a promising promoter for hydrate-based CO2 capture due to its enhanced hydrate formation kinetics and higher CO2 separation factor (Li et al., 2017).
Safety And Hazards
Tetraoctylphosphonium bromide is toxic and should be handled with care . It is advised to wear appropriate personal protective equipment during operation to avoid direct contact with skin and eyes . It should be operated under good ventilation to avoid inhaling dust or generating gas . If ingested or inhaled, seek medical attention immediately .
properties
IUPAC Name |
tetraoctylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRLOSUBRKEJW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047900 | |
Record name | Tetraoctylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctylphosphonium bromide | |
CAS RN |
23906-97-0 | |
Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraoctylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraoctylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.